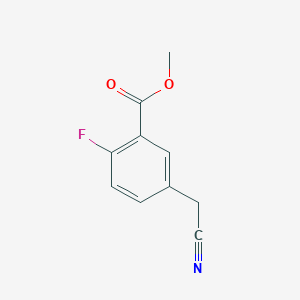

Methyl 5-(cyanomethyl)-2-fluorobenzoate

CAS No.:

Cat. No.: VC20154141

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FNO2 |

|---|---|

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | methyl 5-(cyanomethyl)-2-fluorobenzoate |

| Standard InChI | InChI=1S/C10H8FNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3 |

| Standard InChI Key | MDKOMIRNYDDOBD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)CC#N)F |

Introduction

Molecular Structure and Chemical Properties

Core Structural Features

Methyl 5-(cyanomethyl)-2-fluorobenzoate (CHFNO) consists of a benzoate ester backbone with two functional groups: a fluorine atom at the 2-position and a cyanomethyl group at the 5-position. The methyl ester (-COOCH) at the 1-position enhances solubility in organic solvents, while the electron-withdrawing fluorine and cyano groups influence electronic distribution across the aromatic ring .

Electronic Effects

The fluorine atom induces strong electron-withdrawing effects via inductive mechanisms, polarizing the aromatic ring and activating specific positions for electrophilic substitution. Concurrently, the cyanomethyl group contributes both steric bulk and electronic modulation, potentially stabilizing intermediates in synthetic reactions.

Spectroscopic Characteristics

While experimental spectra for this compound are unavailable, analogous structures suggest distinctive signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

-

H NMR: A singlet for the methyl ester (δ ~3.9 ppm), a multiplet for aromatic protons (δ ~7.2–8.1 ppm), and a triplet for the cyanomethyl -CH- group (δ ~3.0 ppm) .

-

IR: Strong absorbance near 1740 cm (ester C=O), 2250 cm (C≡N stretch), and 1220 cm (C-F) .

Synthetic Pathways and Optimization

Hypothetical Synthesis Routes

Given the absence of direct synthetic protocols for Methyl 5-(cyanomethyl)-2-fluorobenzoate, plausible routes can be extrapolated from methods used for structurally similar compounds:

Friedel-Crafts Acylation

-

Fluorination: Introduce fluorine at the 2-position via electrophilic fluorination of toluene derivatives using Selectfluor® .

-

Cyanomethylation: Employ a Ullmann coupling or nucleophilic substitution to attach the cyanomethyl group at the 5-position.

-

Esterification: React the resultant benzoic acid with methanol under acidic catalysis to form the methyl ester .

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling could install the cyanomethyl group using a boronic acid precursor, followed by fluorination and esterification steps .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise positioning of substituents on the aromatic ring requires careful choice of directing groups and reaction conditions.

-

Functional Group Compatibility: The cyanomethyl group’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis.

Biological and Industrial Applications

Comparative Bioactivity

| Compound | IC (μM) | Target Pathway |

|---|---|---|

| Methyl 4-cyano-2-fluorobenzoate | 12.3 ± 1.2 | PI3K/AKT/mTOR |

| Methyl 3-(cyanomethyl)benzoate | 8.9 ± 0.7 | Tubulin polymerization |

Agrochemical Applications

Fluorine-containing compounds are pivotal in pesticide development. A study on phenyl trifluoroethyl thioether derivatives demonstrated acaricidal activity against Tetranychus cinnabarinus (LC = 0.683 mg/L), outperforming commercial agents like bifenazate . The electron-deficient aromatic ring in Methyl 5-(cyanomethyl)-2-fluorobenzoate could enhance binding to mite acetylcholinesterase, warranting exploration in pest control.

Computational and Experimental Data Gaps

Predicted Physicochemical Properties

Using tools like PubChemLite , key parameters include:

-

LogP: 2.1 (moderate lipophilicity)

-

Molecular Weight: 193.17 g/mol

-

Hydrogen Bond Acceptors: 4

Unresolved Questions

-

Metabolic Stability: Cyano groups are prone to enzymatic reduction, potentially limiting bioavailability.

-

Toxicity Profile: Cyanomethyl derivatives may release cyanide under physiological conditions, necessitating rigorous safety assessments.

Future Research Directions

Targeted Synthesis and Screening

Prioritize the synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate using the proposed routes, followed by high-throughput screening against cancer cell lines (e.g., A-549, HepG2) and microbial pathogens.

Structure-Activity Relationship (SAR) Studies

Systematically modify substituents (e.g., replacing fluorine with chlorine) to elucidate key moieties driving bioactivity.

Industrial Scale-Up

Develop continuous-flow processes to optimize yield and purity, leveraging microwave-assisted reactions for energy efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume